BENGHE Methodological & Application

Check Availability & Pricing

Mass Spectrometry-Based Proteomics for
Evaluating Osimertinib Dimesylate Target
Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Osimertinib dimesylate

Cat. No.: B3028446

Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine
kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small
cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance
mutation.[1][2] Understanding the direct interaction of Osimertinib with its intended target,
EGFR, as well as its broader effects on cellular signaling pathways and potential off-targets is
crucial for optimizing its therapeutic use and overcoming resistance. Mass spectrometry (MS)-
based proteomics has emerged as a powerful suite of technologies to comprehensively assess
drug-target engagement, elucidate mechanisms of action, and identify biomarkers of response
and resistance.[3][4]

This document provides detailed application notes and protocols for utilizing various MS-based
proteomics strategies to study the target engagement of Osimertinib dimesylate. These
methodologies include phosphoproteomics for analyzing signaling pathway modulation,
chemical proteomics for identifying direct and off-targets, and the Cellular Thermal Shift Assay
(CETSA) for confirming target binding in a cellular context.
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l. On-Target Engagement and Signaling Pathway
Analysis: Phosphoproteomics

Phosphoproteomics is a key tool for investigating the functional consequences of EGFR
inhibition by Osimertinib. By quantifying changes in protein phosphorylation, researchers can
map the downstream signaling cascades affected by the drug, confirming on-target activity and
identifying potential resistance mechanisms.[5][6][7]

Quantitative Phosphoproteomics Data Summary

The following tables summarize representative quantitative phosphoproteomics data from
studies investigating the effects of Osimertinib on NSCLC cell lines.

Table 1: Significantly Altered Phosphorylation Sites in EGFR Signaling Pathway Upon
Osimertinib Treatment

Fold Change
Protein Phosphosite (Osimertinib vs. Putative Function
Control)
Grb2 binding, MAPK
EGFR Y1068 -3.5 o
pathway activation
Shc/Grb2 binding,
EGFR Y1173 -4.2 PI3K/AKT pathway
activation
PI3K/AKT pathway
GAB1 Y373 -2.8 o
activation
MTORC1 activity,
mTOR S2481 2.1 _ _
protein synthesis
Inhibitory
BRAF S365 +1.8 _
phosphorylation

Data is representative and compiled from multiple sources for illustrative purposes.[8]

Table 2: Upregulated Phosphoproteins in Osimertinib-Resistant Cells
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. Fold Change . .
. Phosphorylation . Potential Role in
Protein . (Resistant vs. .
Site . Resistance
Sensitive)
Activation of
FAK Multiple +2.5 alternative survival
pathways
Activation of
Src Multiple +2.2 alternative survival
pathways
] -catenin signaling,
PAK?2 Multiple +2.0
cancer stemness
) Increased stability and
[-catenin S552 +1.8

activation

Data is representative and compiled from multiple sources for illustrative purposes.[7][9]

Signaling Pathway Diagram

The following diagram illustrates the EGFR signaling pathway and the points of inhibition by
Osimertinib.
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Caption: EGFR signaling pathway inhibited by Osimertinib.
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Experimental Protocol: Quantitative Phosphoproteomics
(DIA-MS)

This protocol outlines a general workflow for data-independent acquisition mass spectrometry
(DIA-MS) to analyze phosphoproteome changes in response to Osimertinib.[8]

1. Cell Culture and Treatment:
e Culture NSCLC cells (e.g., PC-9, H1975) to 70-80% confluency.

» Treat cells with Osimertinib dimesylate at the desired concentration and time points (e.g.,
100 nM for 6 hours). Include a vehicle control (e.g., DMSO).

e Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
2. Protein Extraction and Digestion:

o Lyse cell pellets in a urea-based lysis buffer supplemented with phosphatase and protease
inhibitors.

o Determine protein concentration using a BCA assay.

o Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with
iodoacetamide (IAA).

o Digest proteins with Trypsin/Lys-C overnight at 37°C.

3. Phosphopeptide Enrichment:

 Acidify the peptide solution with trifluoroacetic acid (TFA).

o Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
e Elute and dry the peptides.

 Enrich for phosphopeptides using a Fe-IMAC (Immobilized Metal Affinity Chromatography)
kit according to the manufacturer's instructions.

© 2025 BenchChem. All rights reserved. 5/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12583488/
https://www.benchchem.com/product/b3028446?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

4. LC-MS/MS Analysis (DIA-MS):
e Resuspend the enriched phosphopeptides in a suitable solvent for LC-MS/MS.

e Analyze the samples on a high-resolution mass spectrometer (e.g., Q Exactive HF) coupled
to a nano-flow HPLC system.

e Acquire data in DIA mode, using a method with predefined precursor isolation windows.
5. Data Analysis:
e Process the raw DIA-MS data using specialized software (e.g., Spectronaut, DIA-NN).

o Use a spectral library generated from data-dependent acquisition (DDA) of a representative
sample pool to identify and quantify phosphopeptides.

» Perform statistical analysis to identify significantly regulated phosphosites between
Osimertinib-treated and control samples.

Il. Off-Target Profiling: Chemical Proteomics

Chemical proteomics methods, such as activity-based protein profiling (ABPP), are employed
to identify the direct and off-target proteins of covalent inhibitors like Osimertinib. This is crucial
for understanding the drug's full spectrum of biological activity and potential side effects.[10]

Quantitative Off-Target Data Summary

Table 3: Potential Off-Targets of Osimertinib Identified by Chemical Proteomics
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. . . . Potential
Protein Protein Family Cellular Location L
Implication
) Immune-related serine
CTSC Cysteine Protease Lysosome o
protease activation
CTSH Cysteine Protease Lysosome Protein processing
CTsL1 Cysteine Protease Lysosome Protein degradation
IFI30 Thiol Reductase Lysosome Antigen processing
JAK3 Kinase Cytoplasm Immune signaling
) Cell growth and
SRC Kinase Cytoplasm

survival

Data is representative and compiled from multiple sources for illustrative purposes.[10][11]

Experimental Workflow Diagram
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Caption: Chemical proteomics workflow for off-target ID.
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Experimental Protocol: Activity-Based Protein Profiling
(ABPP)

This protocol provides a general workflow for identifying covalent targets of Osimertinib using a
competitive ABPP approach.

1. Cell Treatment and Lysis:

o Treat NSCLC cells with Osimertinib or vehicle (DMSO) for a specified time.
e Lyse the cells in a suitable buffer (e.g., PBS) by sonication.

2. Competitive Labeling:

o Treat the proteomes with a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-
alkyne) to label cysteines not occupied by Osimertinib.

3. Biotinylation and Enrichment:

o Perform a click chemistry reaction to attach a biotin tag to the alkyne-modified proteins.
e Enrich the biotinylated proteins using streptavidin-coated beads.

4. Protein Digestion and MS Analysis:

¢ Wash the beads extensively to remove non-specifically bound proteins.

o Perform on-bead digestion of the enriched proteins using trypsin.

e Analyze the resulting peptides by LC-MS/MS.

5. Data Analysis:

 Identify and quantify the enriched proteins.

» Proteins that show reduced abundance in the Osimertinib-treated sample compared to the
control are considered potential targets.
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lll. Target Engagement Confirmation: Cellular
Thermal Shift Assay (CETSA)

CETSA is a powerful technigue to confirm the direct binding of a drug to its target protein in a
cellular environment. The principle is that a protein becomes more thermally stable upon ligand
binding.[12][13]

CETSA Workflow Diagram
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Caption: CETSA experimental workflow.
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Experimental Protocol: CETSA Coupled with Mass
Spectrometry

This protocol describes a CETSA experiment with a proteome-wide readout using mass
spectrometry.[14]

1. Cell Treatment:

e Treat intact cells with Osimertinib or vehicle control.
2. Thermal Challenge:

 Aliquot the cell suspensions into PCR tubes.

o Heat the samples to a range of different temperatures (e.g., 40-70°C) for a short duration
(e.g., 3 minutes) using a thermal cycler.

e Cool the samples to room temperature.
3. Protein Extraction:
o Lyse the cells by freeze-thaw cycles.

o Separate the soluble fraction (containing non-denatured proteins) from the precipitated
aggregates by ultracentrifugation.

4. Sample Preparation for MS:
o Collect the supernatant.

o Prepare the protein samples for MS analysis as described in the phosphoproteomics
protocol (reduction, alkylation, and digestion).

o Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantification.
5. LC-MS/MS Analysis:

o Combine the labeled peptide samples and analyze by LC-MS/MS.
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6. Data Analysis:
 Identify and quantify the relative abundance of each protein at each temperature.

» Plot the relative protein abundance as a function of temperature to generate "melting
curves."

» A shift in the melting curve to a higher temperature for a protein in the Osimertinib-treated
sample indicates direct target engagement.

Conclusion

Mass spectrometry-based proteomics provides a multifaceted and powerful approach to
comprehensively characterize the target engagement of Osimertinib dimesylate. By
employing techniques such as phosphoproteomics, chemical proteomics, and CETSA,
researchers can gain deep insights into the drug's on-target efficacy, downstream signaling
effects, and off-target profile. The detailed protocols and data presented in this application note
serve as a guide for scientists in academic and industrial settings to design and execute robust
experiments to further our understanding of this important anti-cancer therapeutic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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